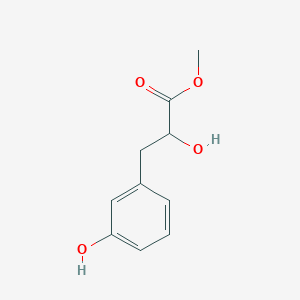

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Description

Introduction to Hydroxyphenylpropanoates in Research

Historical Context of Phenylpropanoic Acid Derivatives

The study of phenylpropanoic acid derivatives dates to the early 20th century, when hydrocinnamic acid (phenylpropanoic acid) was first isolated from natural sources and synthesized via hydrogenation of cinnamic acid. Initial applications focused on its role as a flavoring agent and preservative, leveraging its antimicrobial and antioxidant properties. The structural simplicity of phenylpropanoic acid—a benzene ring linked to a three-carbon carboxylic acid chain—allowed chemists to explore derivatization strategies, including hydroxylation and esterification, to enhance functionality.

A pivotal advancement occurred in the 2010s with the development of microbial biosynthesis routes for phenylpropanoic acid precursors. For example, Escherichia coli engineered with Rhodotorula glutinis enzymes achieved de novo production of trans-cinnamic acid (78.81 mg/L) and p-coumaric acid (34.67 mg/L), demonstrating the feasibility of sustainable phenylpropanoid synthesis. These efforts laid the groundwork for complex derivatives like methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate, which combines hydroxylation at both the aromatic ring and side chain with esterification.

Research Significance of Hydroxylated Phenylpropanoates

Hydroxylated phenylpropanoates exhibit enhanced bioactivity compared to their non-hydroxylated counterparts. The addition of hydroxyl groups improves hydrogen-bonding capacity, solubility, and interaction with biological targets. For instance, cinnamic acid derivatives with meta-hydroxylation (e.g., 3-(3-hydroxyphenyl)propanoic acid) show pronounced antioxidant and anti-inflammatory effects, attributed to free radical scavenging and inhibition of pro-inflammatory enzymes.

This compound further incorporates a β-hydroxy ester moiety, which confers dual reactivity: the ester group enables prodrug strategies, while the β-hydroxy group facilitates chelation or glycosylation. Recent studies highlight its potential as an intermediate in synthesizing bioactive molecules, such as thromboxane synthetase inhibitors and α-glucosidase antagonists. The compound’s structure (C~10~H~12~O~4~, molecular weight 196.2 g/mol) is optimized for membrane permeability, making it a candidate for drug delivery systems.

Table 1: Key Structural Features and Bioactivities of this compound

Current Research Landscape and Challenges

Contemporary research focuses on streamlining synthetic routes and expanding applications. Traditional methods for hydroxyphenylpropanoate synthesis, such as stoichiometric acylation or multistep protection–deprotection sequences, face challenges in scalability and waste generation. For example, Sureshbabu et al. (2023) reported a one-pot amidation of 4-hydroxycinnamic acid using 4-acetamidophenyl triflimide (AITF), achieving 85% yield but requiring specialized reagents. Similarly, Song et al. (2023) demonstrated anti-Markovnikov-selective Au(III)-catalyzed hydrocarboxylation of propargylic esters, yielding cinnamic derivatives with >90% selectivity but high catalyst costs.

Emerging strategies prioritize green chemistry principles:

- Enzymatic synthesis : Leveraging ammonia lyases or esterases for stereoselective hydroxylation and esterification.

- Photocatalysis : Using visible light to drive C–H functionalization, reducing reliance on toxic metals.

- Flow chemistry : Enhancing reaction control and throughput for industrial-scale production.

Despite progress, key challenges persist:

- Stereochemical control : Ensuring enantiopure synthesis of β-hydroxy esters remains difficult, as seen in Kawabata et al.’s Mitsunobu reaction (13C KIE = 1.028), which proceeds via SN2 mechanisms but requires expensive reagents.

- Stability issues : The phenolic hydroxyl groups in this compound are prone to oxidation, necessitating inert storage conditions.

- Computational modeling gaps : Predictive models for structure–activity relationships (SAR) of polyhydroxylated esters are underdeveloped, hindering rational design.

Properties

IUPAC Name |

methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQQHMWLBBAQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.

Major Products

Oxidation: Formation of 2-Keto-3-(3-hydroxyphenyl)propanoate or 2-Hydroxy-3-(3-carboxyphenyl)propanoate.

Reduction: Formation of 2-Hydroxy-3-(3-hydroxyphenyl)propanol.

Substitution: Formation of various ethers or esters depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have highlighted the potential of methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate derivatives as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy. For instance, a series of synthesized compounds based on structural modifications of related esters have shown significant antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 to 11 μM. These values indicate a promising efficacy compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

2. Structure-Activity Relationship Studies

The compound serves as a scaffold for the design of new anticancer agents through structure-activity relationship (SAR) studies. Modifications to the hydroxyl and ester groups have been explored to enhance biological activity and selectivity towards cancer cells. The integration of various substituents has led to the synthesis of compounds with improved pharmacological profiles .

Material Science Applications

1. UV-Vis Absorption Properties

In the field of materials science, this compound has been investigated for its optoelectronic properties. Research indicates that modifications to this compound can lead to larger bathochromic shifts and enhanced molar extinction coefficients, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2. Food Safety

The compound's derivatives are also being studied for their potential use in food packaging materials to ensure safety and compliance with migration limits set by regulatory agencies. Mathematical modeling has been employed to estimate the specific migration of substances from plastics into food simulants, assessing the safety of compounds like this compound in food contact applications .

Case Studies

Mechanism of Action

The mechanism by which Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

In contrast, the para-nitrophenyl group in Methyl 2-hydroxy-3-(4-nitrophenyl)-2-propenoate introduces strong electron-withdrawing effects, altering reactivity in synthetic pathways . Hydrogen Bonding: The para-hydroxyphenyl isomer (CAS 123359-32-0) may exhibit stronger intermolecular H-bonding due to symmetrical positioning, whereas the meta isomer’s asymmetric structure could reduce crystallinity .

Ester Group Influence: Replacement of the methyl ester with an ethyl ester (e.g., in (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate) increases molecular weight and lipophilicity (XLogP3 = 2.4 vs. ~1.5 estimated for the target compound), impacting membrane permeability in biological systems .

Stability and Storage :

- The target compound’s sensitivity to moisture contrasts with nitro-substituted analogs, which may exhibit greater stability under ambient conditions due to reduced hydrolytic susceptibility .

Table 2: Spectral and Analytical Data

Biological Activity

Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate, also known as methyl 3-(3-hydroxyphenyl)propionate, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and a methoxy group, which contribute to its chemical reactivity and biological interactions. The compound can undergo various transformations such as oxidation and hydrolysis, leading to the formation of active metabolites that may exhibit distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Properties : The hydroxyl groups in the compound can act as antioxidants by scavenging free radicals, thereby preventing oxidative damage to cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and promote therapeutic effects against certain diseases.

- Receptor Interaction : this compound may bind to cellular receptors, influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance:

- In vitro Studies : Compounds similar to this compound have shown effectiveness against drug-resistant strains of bacteria and fungi, suggesting potential applications as antimicrobial agents .

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Inhibition of growth (MIC values) | |

| Fungi | Broad-spectrum antifungal activity |

Anticancer Activity

The compound has been investigated for its anticancer properties:

- Cell Line Studies : In studies involving human cancer cell lines (e.g., Caco-2), this compound derivatives demonstrated significant cytotoxic effects, leading to reduced cell viability .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Caco-2 | 20.6 | Significant reduction in viability |

| A549 | Varies | No significant effect observed |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study explored the antimicrobial properties of this compound derivatives against resistant strains of Candida. The results indicated that certain derivatives exhibited higher efficacy than conventional antifungals like fluconazole .

- Anticancer Research : Another investigation focused on the antiproliferative effects of this compound on colorectal cancer cells. The findings highlighted that specific modifications to the compound's structure could enhance its anticancer activity, making it a candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.